molecular formula C15H13NO2 B2789253 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one CAS No. 338401-18-6

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one

Cat. No. B2789253
CAS RN: 338401-18-6
M. Wt: 239.274
InChI Key: IPKDJMFWSTXQLF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one” is a chemical compound that contains a total of 33 bonds, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds. The compound also contains 1 five-membered ring and 2 six-membered rings .


Synthesis Analysis

The synthesis of naphtho[1,2-b]furan derivatives has been studied extensively. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves a phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates .


Molecular Structure Analysis

The molecular structure of “2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one” includes a variety of aryl and heteroaryl groups at C-5 of the naphtho[1,2-b]furan-2-carboxamide skeleton .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphtho[1,2-b]furan derivatives include the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another reaction involves a phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one” include a total of 33 bonds, 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds. The compound also contains 1 five-membered ring and 2 six-membered rings .

Mechanism of Action

While the exact mechanism of action of “2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one” is not specified in the retrieved papers, naphtho[1,2-b]furan derivatives have been studied as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)benzo[g][1]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16(2)9-13-14(17)12-8-7-10-5-3-4-6-11(10)15(12)18-13/h3-9H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKDJMFWSTXQLF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.